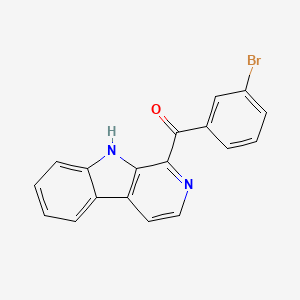

(3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone

説明

(3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone is a synthetic β-carboline derivative featuring a brominated aryl group at the 3-position of the phenyl ring. β-carbolines are heterocyclic alkaloids with a tricyclic pyrido[3,4-b]indole scaffold, known for diverse pharmacological activities, including anticancer, antiviral, and neuroprotective effects . The bromophenyl substituent enhances electron-withdrawing properties and may influence binding interactions with biological targets, such as enzymes or receptors.

特性

CAS番号 |

906067-46-7 |

|---|---|

分子式 |

C18H11BrN2O |

分子量 |

351.2 g/mol |

IUPAC名 |

(3-bromophenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone |

InChI |

InChI=1S/C18H11BrN2O/c19-12-5-3-4-11(10-12)18(22)17-16-14(8-9-20-17)13-6-1-2-7-15(13)21-16/h1-10,21H |

InChIキー |

UWCQMZCXNUYULW-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)C4=CC(=CC=C4)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone typically involves the reaction of 3-bromobenzoyl chloride with 9H-beta-carboline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for (3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

化学反応の分析

Types of Reactions

(3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

(3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of (3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: Bromophenyl Substitution

- (2-Bromophenyl)(4,9-dihydro-3H-β-carbolin-1-yl)methanone Molecular Formula: C₁₈H₁₃BrN₂O . Key Differences: Bromine at the 2-position instead of 3. This positional isomerism may alter steric and electronic interactions. For example, 2-substituted bromophenyl groups can induce greater steric hindrance in binding pockets compared to 3-substituted analogs. Stability: Crystallizes in the orthorhombic space group Pbc2₁ with a density of 1.675 g·cm⁻³, similar to other methanone derivatives .

Table 1: Positional Isomer Comparison

| Property | 3-Bromophenyl Derivative | 2-Bromophenyl Derivative | 4-Bromophenyl Derivative |

|---|---|---|---|

| Bromine Position | 3 | 2 | 4 |

| Steric Hindrance | Moderate | High | Low |

| Electronic Effects | Electron-withdrawing | Electron-withdrawing | Electron-withdrawing |

| Crystallographic Space Group | N/A | Pbc2₁ | N/A |

Functional Group Variations

- (3-Bromophenyl)[5-(4-chlorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone Bioactivity: Exhibits strong binding to human butyrylcholinesterase (BuChE) with 19 interacting residues, including 9 overlapping with reference complexes (PDB ID 5DYW). Stable RMSD fluctuations (1.2–1.9 Å) in molecular dynamics simulations suggest robust target engagement . ADMET Profile: Satisfies pharmacokinetic requirements, highlighting the importance of trifluoromethyl and chlorophenyl groups in optimizing drug-like properties .

- Cycloalkyl-Indole Methanones Example: Cyclopentyl(1-Indole-3-yl)methanone. Key Difference: Replaces β-carboline with indole, reducing planarity. Steric hindrance in positions 2 and 3 of the indole fragment eliminates specific spectral peaks observed in β-carboline derivatives .

Thermal and Chemical Stability

- Di(1H-tetrazol-5-yl)methanone Oxime Decomposition Temperature: 288.7°C . Comparison: Methanone derivatives with extended hydrogen-bonding networks (e.g., oxime or hydrazone groups) exhibit higher thermal stability than simpler aryl-carboline methanones, which may decompose at lower temperatures.

Cytotoxic Activity of Halogenated Analogs

- (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on Activity: IC₅₀ of 100 μg/mL against MCF7 breast cancer cells . However, β-carboline derivatives may act via different mechanisms (e.g., intercalation or kinase inhibition).

Table 2: Cytotoxic and Binding Properties

Computational and Structural Insights

- DFT Studies: Computational models predict that bromophenyl substitution modulates electron density distribution in β-carbolines, affecting redox potentials and binding affinity . For example, (3-bromophenyl)-indanone derivatives show distinct electronic properties compared to chlorinated analogs .

- Molecular Dynamics: The stability of (3-Bromophenyl)[pyrazolyl]methanone in simulations (RMSD < 2 Å after 22 ns) underscores the role of substituents in maintaining target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。